Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-
Description
This compound (CAS: 603946-41-4) is a triazinoindole-based acetamide derivative characterized by a 5,8-dimethyl-substituted triazino[5,6-b]indole core, a thioether linkage at position 3, and an N-(3-ethoxypropyl) acetamide side chain. Its molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of 327.4 .
Properties
Molecular Formula |
C18H23N5O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C18H23N5O2S/c1-4-25-9-5-8-19-15(24)11-26-18-20-17-16(21-22-18)13-10-12(2)6-7-14(13)23(17)3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,24) |
InChI Key |
YGIAJRHPGYTCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the triazino-indole intermediate with a suitable thiol reagent.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that acetamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research demonstrated that compounds with similar triazino-indole structures showed promising results against various cancer types by disrupting cellular signaling pathways associated with proliferation and survival .
Antimicrobial Properties
Acetamide derivatives have also been explored for their antimicrobial efficacy. The compound has shown activity against a range of bacterial and fungal strains. Studies suggest that the thioether moiety enhances the antimicrobial activity by interfering with microbial cell wall synthesis or function .
Mechanistic Studies
Understanding the mechanisms through which Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- exerts its effects is crucial for its development as a therapeutic agent.
Molecular Interaction Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies indicated that the compound binds effectively to specific enzymes involved in cancer metabolism and microbial resistance mechanisms .
In Vivo Studies
In vivo experiments using animal models have further confirmed the pharmacological effects observed in vitro. These studies typically evaluate the compound's efficacy in reducing tumor size or infection rates compared to control groups .
Structure-Activity Relationship (SAR)
The structure of Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- plays a pivotal role in its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Triazino ring | Enhances anticancer activity by stabilizing interactions with target proteins |
| Thioether group | Increases antimicrobial potency through improved membrane permeability |
| Ethoxypropyl side chain | Modulates solubility and bioavailability |
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of this acetamide derivative in a breast cancer model where it was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and an increase in apoptosis markers within the tumor tissues .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, Acetamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The N-(3-ethoxypropyl) group in the target compound improves aqueous solubility compared to analogs with aryl (e.g., 4-fluorophenyl ) or halogenated (e.g., 4-bromophenyl ) substituents.
- Bulky groups like 8-isopropyl (MW 387.5 ) increase molecular weight and may reduce membrane permeability.
Halogenation (e.g., 8-bromo ) increases lipophilicity, favoring interactions with lipid-rich targets but reducing solubility.
5-Benzyl derivatives demonstrate antihypoxic activity in preclinical models , while the target compound’s 3-ethoxypropyl group may align with CNS drug requirements due to blood-brain barrier penetration.
Synthetic Accessibility: The target compound is synthesized via HATU/DMAP-mediated coupling of 2-((5,8-dimethyltriazinoindol-3-yl)thio)acetic acid with 3-ethoxypropylamine, achieving >90% purity . Brominated analogs require additional steps for halogen introduction, reducing yields (e.g., 32% for fluorophenyl derivative vs. 95% for non-halogenated analogs ).
Biological Activity
Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The compound Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- (CAS No. 603946-40-3) is a novel acetamide that incorporates a triazino-indole structure. This article explores its biological activity based on recent research findings.
- Molecular Formula: C17H21N5OS
- Molecular Weight: 343.45 g/mol
- CAS Number: 603946-40-3
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its interaction with various biological targets. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is a critical enzyme in the treatment of Alzheimer's disease.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have demonstrated that certain acetamide derivatives exhibit significant inhibition of BChE. In a series of experiments, compounds were synthesized and tested for their inhibitory effects:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 8c | 3.94 ± 0.16 | Most potent BChE inhibitor |
| 8d | 19.60 ± 0.21 | Moderate activity |
The results indicated that compound 8c exhibited the highest inhibition against BChE with an IC50 value of , suggesting strong potential for therapeutic applications in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the acetamide structure significantly affect biological activity. For instance:
- The indole moiety plays a crucial role in enhancing binding affinity to the target enzyme.
- Compounds with additional methoxy groups or piperidine moieties showed improved activity against gram-positive bacteria.
This correlation highlights the importance of specific functional groups in optimizing the efficacy of acetamide derivatives .
Case Studies
-
Alzheimer's Disease Models
- A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with acetamide derivatives led to a reduction in BChE activity and improved cognitive function metrics compared to controls.
- Antibacterial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
